DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl
CAS No.: 39871-25-5
Cat. No.: VC0555198
Molecular Formula: C6H12N2O2 · 2 HCl
Molecular Weight: 217.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39871-25-5 |
---|---|
Molecular Formula | C6H12N2O2 · 2 HCl |
Molecular Weight | 217.09 |
IUPAC Name | 2,6-diaminohex-4-enoic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H |
SMILES | C(C=CCN)C(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Properties
Molecular Identification
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl is characterized by the following chemical parameters:
Property | Value |
---|---|
CAS Number | 39871-25-5 |
Molecular Formula | C₆H₁₂N₂O₂ · 2 HCl |
Molecular Weight | 217.09 g/mol |
IUPAC Name | 2,6-diaminohex-4-enoic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H |
SMILES | C(C=CCN)C(C(=O)O)N.Cl.Cl |
These chemical identifiers establish the unique molecular profile of the compound, distinguishing it from related amino acid derivatives . The compound essentially represents a dehydrogenated version of lysine, with the double bond introducing conformational rigidity into the molecule's backbone.
Structural Characteristics
The structural hallmark of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl is the presence of a trans (E) double bond between carbon positions 4 and 5 in the hexenoic acid framework. This unsaturated bond creates a more rigid carbon skeleton compared to its saturated counterpart, lysine, while maintaining the amino functional groups at positions 2 (alpha) and 6 (epsilon). The dihydrochloride salt form indicates that both amino groups are protonated, which enhances water solubility and stabilizes the molecule for storage and handling .
Physical Properties
As a dihydrochloride salt, the compound typically appears as a crystalline solid. For optimal stability, it should be stored in airtight, light-resistant containers at freezer temperatures (approximately -20°C) to prevent degradation of the unsaturated bond. The compound exhibits good solubility in polar solvents, particularly water, which makes it suitable for various biological assays and chemical reactions .
Synthesis Methodologies
Historical Development
The synthesis of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl was first documented in the scientific literature in 1972, as reported in the Journal of the Chemical Society, Perkin Transactions I . This pioneering work established the foundational methods for creating this unique amino acid derivative and addressed corrections to previous attempts at synthesizing both cis and trans isomers of 4,5-didehydrolysine .
Synthetic Routes
Chemical Reactivity
Typical Reactions
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl demonstrates reactivity patterns characteristic of both amino acids and alkenes, participating in a range of chemical transformations:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can transform the double bond into hydroxyl groups or carbonyl functionalities.
Reduction Reactions
The double bond can be reduced to yield the saturated analog, effectively converting the compound to a lysine derivative. This transformation is typically accomplished using sodium borohydride or catalytic hydrogenation conditions.
Substitution Reactions
Both amino groups can participate in substitution reactions with electrophiles, resulting in N-substituted derivatives. The alpha amino group, being less sterically hindered, generally shows higher reactivity toward electrophiles compared to the epsilon amino group.
Stereochemical Considerations
The trans configuration of the double bond plays a crucial role in the compound's reactivity and biological activity. This specific stereochemistry confers a more extended conformation to the molecule, which can be essential for recognition by enzymes and other biological macromolecules . Reactions that preserve this stereochemistry are often preferred for maintaining biological activity.
Biological Activities
Enzyme Inhibition
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has demonstrated the ability to inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity. This property makes it valuable for studying enzyme mechanisms and developing potential enzyme inhibitors for therapeutic applications. The double bond's rigid conformation likely contributes to specific binding interactions that differ from those of saturated lysine analogs.
Protein Modification
The compound can modify proteins through covalent bonding with specific amino acid residues, altering protein structure and function. This capability is particularly relevant in protein engineering applications where enhancing protein stability and activity is desired. By modifying proteins with DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl, researchers can create more effective biocatalysts or therapeutic proteins with improved pharmacokinetic properties .
Antimicrobial Properties
Research has identified significant antimicrobial activity of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl against various bacterial strains. The following table summarizes reported antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 30 µg/mL |
P. aeruginosa | 40 µg/mL |
These findings suggest potential applications in developing novel antibacterial agents, particularly against S. aureus which demonstrated the highest sensitivity to the compound.
Riboswitch Interactions
Recent research has explored the compound's potential as a lysine analog that can competitively bind to lysine riboswitches. This interaction inhibits transcription termination processes, providing a valuable tool for studying riboswitch mechanisms. The compound's structural similarity to lysine, combined with its distinctive double bond, enables it to interact with riboswitch RNA structures while exhibiting different binding affinities compared to natural lysine.
Research Applications
Pharmaceutical Development
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders . Its unique structure allows it to participate in diverse chemical reactions that facilitate the development of new therapeutic agents. For instance, it has been utilized in formulating drugs aimed at treating conditions such as diabetes and obesity due to its influence on amino acid metabolism pathways .
Biochemical Research
In biochemical studies, this compound plays a crucial role in understanding amino acid metabolism and protein structure-function relationships . Researchers utilize it to investigate biochemical pathways involved in human health and disease, leveraging its structural uniqueness to probe specific molecular interactions that cannot be studied with natural amino acids alone .
Protein Engineering
The compound offers valuable applications in protein engineering where modifying proteins to enhance stability and activity is critical . By incorporating DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl into protein structures, researchers can create novel enzymes or therapeutic proteins with improved properties . This approach has particular relevance in biotechnological applications focused on developing proteins with enhanced thermostability, catalytic efficiency, or pharmacokinetic profiles .
Neuroscience Applications
In neurobiology, DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has been explored for its effects on neurotransmitter functions . Its ability to inhibit specific enzymes involved in neurotransmitter synthesis makes it a candidate for developing treatments for neurological disorders such as depression and anxiety. Research indicates that it may modulate neurotransmitter levels, thereby influencing mood and cognitive functions .
Agricultural Applications
The compound has potential applications in agricultural science, particularly in the formulation of fertilizers or growth regulators . These applications can promote plant growth and improve crop yields by influencing plant metabolism and nutrient utilization . The unique structure of the compound may provide advantages over conventional agricultural chemicals in terms of specificity and efficacy.
Comparison with Related Compounds
Structural Analogs
The structural characteristics of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl can be contrasted with several related compounds to highlight its distinctive properties:
Compound | Key Structural Difference | Functional Implications |
---|---|---|
L-Lysine | Lacks double bond; fully saturated | More conformational flexibility; different enzyme recognition properties |
4-Oxo-L-lysine | Contains ketone at C4 instead of double bond | More polar; different hydrogen bonding capabilities |
DL-2,6-Diamino-4-hexynoic acid | Contains triple bond rather than double bond | Greater rigidity; enhanced reactivity in certain contexts |
These structural variations result in distinct chemical behaviors and biological activities, making each compound suitable for specific research applications .
Experimental Considerations
Analytical Methods
Several analytical techniques are particularly useful for working with this compound:
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High-performance liquid chromatography (HPLC) coupled with mass spectrometry for purity assessment and quantification
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Nuclear magnetic resonance (NMR) spectroscopy for verifying stereochemistry and monitoring structural modifications
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Fluorescence anisotropy for studying binding interactions with biological macromolecules
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Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for determining binding constants with targets such as riboswitches
These methods provide complementary information about the compound's purity, structure, and biological interactions.
Current Research and Future Directions
Recent Advances
Current research on DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl is advancing in several key areas:
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Exploration of its potential as a lysine analog that competitively binds to lysine riboswitches, offering new tools for studying gene regulation mechanisms
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Investigation of its antimicrobial properties and potential development as an antibacterial agent, particularly against resistant bacterial strains
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Studies on protein modification capabilities and the creation of novel biomolecules with enhanced properties
These research directions highlight the compound's versatility and growing importance in biological and medicinal chemistry .
Future Opportunities
Several promising avenues for future research include:
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Modification of the ε-amino group with acyl or alkyl substituents to enhance membrane permeability for antimicrobial applications
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Pairing with efflux pump inhibitors to overcome bacterial resistance mechanisms in therapeutic applications
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Use of molecular dynamics simulations to predict and optimize binding interactions with target molecules
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Development of derivatives with enhanced specificity for particular biological targets
These approaches could expand the compound's utility across pharmaceutical, biotechnological, and agricultural domains .
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